molecular formula C24H35N3O2 B3794157 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide

1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide

Cat. No.: B3794157
M. Wt: 397.6 g/mol
InChI Key: ATBHOYQKQNWJJM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopentyl group: This step typically involves a substitution reaction where a cyclopentyl halide reacts with the piperidine derivative.

    Attachment of the pyrrolidin-1-ylmethyl group: This step involves a nucleophilic substitution reaction where the pyrrolidin-1-ylmethyl group is introduced.

    Final modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide can be compared with similar compounds, such as:

    1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(morpholin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a similar structure but with a morpholine group instead of a pyrrolidine group.

    1-Cyclopentyl-N-methyl-6-oxo-N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide: This compound has a piperidine group instead of a pyrrolidine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological and chemical properties.

Properties

IUPAC Name

1-cyclopentyl-N-methyl-6-oxo-N-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O2/c1-25(16-19-8-2-3-9-20(19)17-26-14-6-7-15-26)24(29)21-12-13-23(28)27(18-21)22-10-4-5-11-22/h2-3,8-9,21-22H,4-7,10-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBHOYQKQNWJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1CN2CCCC2)C(=O)C3CCC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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